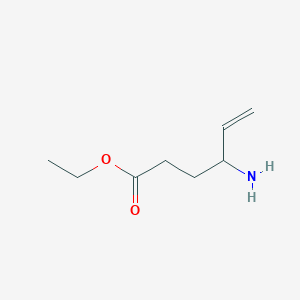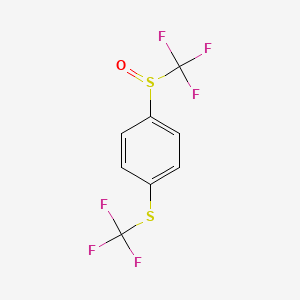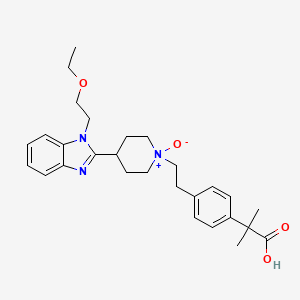
Bilastine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BilastineN-Oxide is a derivative of bilastine, a second-generation antihistamine used to treat allergic rhinitis and chronic urticaria. BilastineN-Oxide is an impurity that can form during the synthesis and storage of bilastine. It is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and biological activity .
準備方法
BilastineN-Oxide can be synthesized by oxidizing bilastine in the presence of an oxidizing agent. The reaction typically occurs in an alcohol solvent, such as methanol or ethanol, and can be carried out under mild conditions to achieve high yields . Industrial production methods for bilastine involve the use of novel intermediates and optimized reaction conditions to ensure high purity and yield .
化学反応の分析
BilastineN-Oxide undergoes various chemical reactions, including:
Oxidation: The formation of bilastineN-Oxide itself is an oxidation reaction where bilastine is converted to its N-oxide form.
Reduction: BilastineN-Oxide can be reduced back to bilastine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of bilastineN-Oxide is similar to that of bilastine. It acts as a selective histamine H1 receptor antagonist, preventing the activation of these receptors by histamine. This reduces the symptoms of allergic reactions, such as nasal congestion and urticaria . The N-oxide group may influence the binding affinity and selectivity of the compound for the H1 receptor, potentially altering its pharmacological profile .
類似化合物との比較
BilastineN-Oxide can be compared with other similar compounds, such as:
Cetirizine: Another second-generation antihistamine with similar efficacy but different chemical structure.
Fexofenadine: Known for its non-sedating properties, similar to bilastine.
Desloratadine: Another selective H1 receptor antagonist with a different metabolic profile.
BilastineN-Oxide is unique due to the presence of the N-oxide functional group, which can influence its chemical and biological properties. This makes it an important compound for research and quality control in the pharmaceutical industry .
特性
分子式 |
C28H37N3O4 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-oxidopiperidin-1-ium-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H37N3O4/c1-4-35-20-16-30-25-8-6-5-7-24(25)29-26(30)22-14-18-31(34,19-15-22)17-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) |
InChIキー |
LPYQKYKKNGORIP-UHFFFAOYSA-N |
正規SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC[N+](CC3)(CCC4=CC=C(C=C4)C(C)(C)C(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)


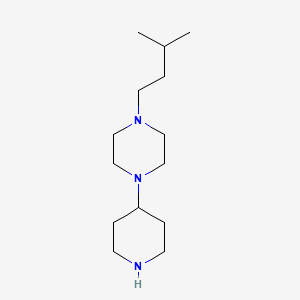
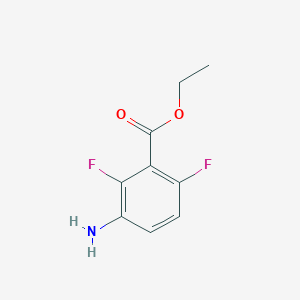
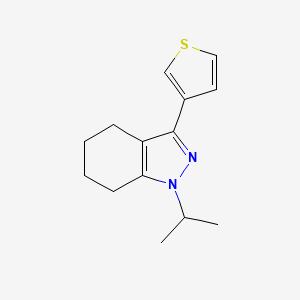
![(7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylic acid](/img/structure/B15291660.png)
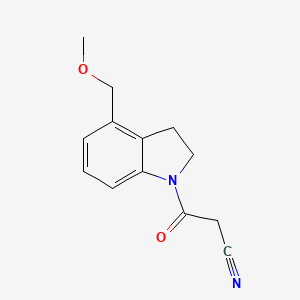
![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
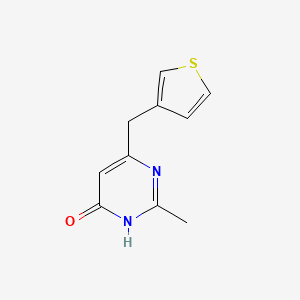
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
